molecular formula C22H31N3O13 B7826406 4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside

Cat. No.: B7826406
M. Wt: 545.5 g/mol
InChI Key: HWBFEVWOQMUQIE-DVPWHJCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside typically involves the acetylation of chitobiose followed by the introduction of the 4-nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to achieve acetylation. The nitrophenyl group is then introduced using 4-nitrophenyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside primarily undergoes hydrolysis reactions catalyzed by exochitinases. These enzymes cleave the glycosidic bond, releasing 4-nitrophenol, which can be detected spectrophotometrically .

Common Reagents and Conditions: The hydrolysis reactions typically occur under mild aqueous conditions, often at a slightly acidic to neutral pH. Common reagents include buffer solutions such as phosphate buffer to maintain the pH .

Major Products: The major product of the enzymatic hydrolysis of 4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside is 4-nitrophenol, which is easily detectable due to its strong absorbance in the UV-visible spectrum .

Mechanism of Action

The compound acts as a substrate for exochitinases, which hydrolyze the glycosidic bond between the two N-acetylglucosamine units. The 4-nitrophenyl group serves as a chromogenic reporter, releasing 4-nitrophenol upon cleavage. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside is unique due to its specific application in measuring exochitinase activity. Its structure, which includes two N-acetylglucosamine units and a 4-nitrophenyl group, makes it particularly suitable for detecting chitobiosidase activity, unlike other similar compounds that may be used for different types of glycosidase activities .

Biological Activity

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside is a synthetic compound that serves as a substrate for chitinase enzymes, which are critical in various biological processes including chitin degradation. This compound is particularly useful in biochemical assays and research focused on enzyme kinetics and the role of chitinases in biological systems.

Enzymatic Activity

This compound is primarily utilized to measure the activity of chitinase enzymes from different organisms, including bacteria, fungi, and plants. The hydrolysis of this compound by chitinase results in the release of p-nitrophenol , which can be quantitatively measured, providing a clear indicator of enzyme activity.

  • Target Enzyme : Chitinase
  • Mode of Action : Acts as a substrate for hydrolytic activity.
  • Biochemical Pathway : Involved in the chitin degradation pathway, crucial for understanding pathogen defense mechanisms and cell wall degradation in various organisms.

Research Findings

Recent studies have highlighted the significance of this compound in various applications:

  • Chitinase Activity Assays : The compound is widely used to assess the enzymatic activity of chitinases, which play an essential role in the degradation of chitin, a major component of fungal cell walls and insect exoskeletons.
  • Drug Development : Understanding how this compound interacts with chitinases can lead to advancements in drug development, particularly in designing inhibitors that target pathogenic fungi or insects.

Case Studies

Several studies have demonstrated the effectiveness of this compound in measuring chitinase activity:

  • A study conducted by Sigma-Aldrich utilized this compound to evaluate the efficacy of various chitinases from microbial sources, confirming its role as a reliable substrate for enzyme assays .
  • Research published in MDPI explored the kinetics of chitinase from different sources using this compound, revealing insights into enzyme efficiency and substrate specificity .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

Compound NameApplicationUnique Feature
This compound Chitinase activity assaysChromogenic product for easy quantification
4-Nitrophenyl beta-D-N,N',N''-triacetylchitotrioseEndochitinase activity assaysMeasures endochitinase activity
4-Methylumbelliferyl beta-D-N,N',N''-triacetylchitotriosideFluorogenic substrateFluorescent product for detection

Properties

IUPAC Name

N-[(2S,5S)-2-[(3S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13?,14?,15?,16?,17-,18?,19?,20-,21-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBFEVWOQMUQIE-DVPWHJCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@@H](OC([C@H](C1O)O)CO)O[C@@H]2C(O[C@H](C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside
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